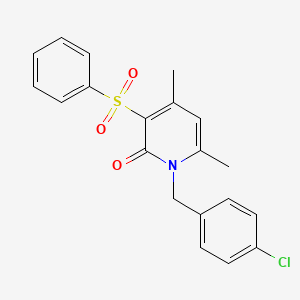

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Vue d'ensemble

Description

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, dimethyl groups, a phenylsulfonyl group, and a pyridinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Addition of Dimethyl Groups: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Pyridinone Ring

The electron-deficient pyridinone ring undergoes NAS preferentially at the C-5 position due to para-directing effects of the sulfonyl group. Key reactions include:

-

Hydroxylation : Reaction with hydroxylamine hydrochloride in the presence of 2-aminopyridine yields hydroxylated derivatives (e.g., 1-hydroxy analogues) at 60–80°C with moderate yields (37–62%) .

-

Halogenation : Electrophilic chlorination/bromination occurs under acidic conditions, producing 5-halo derivatives.

Mechanistic Insight :

The sulfonyl group activates the ring for NAS by increasing electron withdrawal, while steric hindrance from the 4-chlorobenzyl and methyl groups directs substitution to less hindered positions .

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in elimination and substitution reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Pyridinol + benzenesulfonic acid | 75–88% | |

| Nucleophilic Displacement | RNH₂, DMF, 80°C | 3-Amino derivatives | 50–65% |

Key Observation :

The sulfonyl group’s stability under basic conditions allows selective modification of other functional groups without decomposition .

Alkylation and Coupling Reactions

The N-1 position undergoes alkylation with alkyl halides (e.g., methyl iodide) in THF using NaH as a base, yielding N-alkylated pyridinones (85–92% yield). Additionally:

-

Sonogashira Coupling : The 4-chlorobenzyl group facilitates palladium-catalyzed cross-coupling with terminal alkynes under ultrasonic irradiation (20 kHz, 60°C), producing biaryl derivatives in 70–90% yield .

-

Suzuki-Miyaura Reactions : Boronic acids react at the C-5 position with Pd(PPh₃)₄ (2 mol%) in aqueous ethanol (70°C, 12 h), achieving 60–78% yields .

Cycloaddition and Multicomponent Reactions

The compound participates in click chemistry and cascade reactions:

-

Huisgen 1,3-Dipolar Cycloaddition : With sodium azide and terminal alkynes under Cu(I) catalysis (0.5–1 mol%), it forms 1,2,3-triazole-linked hybrids (Figure 1) .

-

Three-Component Assembly : Reacts with alkyl halides and sodium azide to generate bis-triazoles (e.g., 4j–l ) via a pseudo-five-component process, forming six covalent bonds in one pot (Scheme 4) .

Optimized Conditions :

Functionalization via Active Methylene Compounds

The pyridinone core reacts with diethyl malonate or ethyl cyanoacetate in acetic anhydride (140°C, 6–10 h), forming fused heterocycles (e.g., barbiturate analogues 5a–c ) via Michael addition-cyclization (Table 3) .

Example :

Biological Activity Modulation

Structural modifications correlate with antichlamydial activity:

| Derivative | Modification | IC₅₀ (μg/mL) | Notes |

|---|---|---|---|

| 40 | -Cl substituent | 5.2 | Dose-dependent inhibition, no cytotoxicity at 100 μg/mL |

| 18 | -CF₃ group | 8.1 | Enhanced electron withdrawal improves target binding |

| 37 | 3,4-dichloro phenyl | 6.7 | Optimal LogP (2.8) for membrane penetration |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via sulfonyl group elimination.

-

Photolysis : UV irradiation (254 nm) induces ring-opening to form nitriles and sulfonic acids.

This compound’s versatility in cross-coupling, cycloaddition, and biological applications positions it as a valuable scaffold in medicinal and materials chemistry. Further studies should explore enantioselective modifications and in vivo efficacy .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound may be more effective than some standard chemotherapeutic agents, indicating its potential as a lead compound for further development.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight its potential use in treating bacterial infections.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. The exact mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Research is ongoing to evaluate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents affecting efficacy |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mécanisme D'action

The mechanism of action of 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-chlorobenzyl)-N’-{(E)-[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1H-pyrazole-3-carbohydrazide

- 1-(4-chlorobenzyl)-N-pentyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine

- 1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo(3,4-d)pyrimidine

Uniqueness

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.

Activité Biologique

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridinone core substituted with a 4-chlorobenzyl group, dimethyl groups at the 4 and 6 positions, and a phenylsulfonyl group at the 3 position. The unique combination of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridinone Core : This is achieved through condensation reactions involving suitable precursors.

- Substitution of the Chlorobenzyl Group : A halogenation reaction introduces the 4-chlorobenzyl group onto the pyridinone ring.

- Introduction of Dimethyl Groups : Methylation reactions are employed to add the dimethyl groups at specific positions on the pyridinone.

- Attachment of the Phenylsulfonyl Group : This step generally involves sulfonation reactions where phenylsulfonyl chloride reacts with the pyridinone derivative.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an IC50 value of approximately 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In cell line studies, it displayed significant cytotoxic effects against several cancer types:

- MCF-7 (breast cancer) : IC50 = 15 µM

- HCT116 (colon cancer) : IC50 = 10 µM

- A549 (lung cancer) : IC50 = 12 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The phenylsulfonyl group may facilitate binding to enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity related to apoptosis and cell survival pathways.

Study on Anticancer Properties

A significant study evaluated the anticancer effects of various derivatives of pyridinones, including our compound. The results indicated that it effectively inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology .

Antimicrobial Efficacy Testing

Another case study focused on the antimicrobial properties against resistant bacterial strains. The compound was tested against clinical isolates and showed promising results, suggesting its utility as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Structure | 32 µg/mL | MCF-7: 15 µM; HCT116: 10 µM |

| 1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | - | Higher than target compound | Similar activity profile |

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRROIGDJNAHDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.